2-chloro-3,3,3-trifluoropropan-1-aminehydrochloride

Medicinal Chemistry Physicochemical Profiling ADME

The target compound is a halogenated, chiral α-chloro-β-trifluoromethyl primary amine supplied as a crystalline hydrochloride salt (C₃H₆Cl₂F₃N, MW 183.98). It belongs to the broader 3,3,3-trifluoropropylamine (TFPA) family but uniquely incorporates an sp³ chlorine substituent at the C2 position in addition to the terminal -CF₃ group.

Molecular Formula C3H6Cl2F3N
Molecular Weight 183.98
CAS No. 2416243-68-8
Cat. No. B2713765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-3,3,3-trifluoropropan-1-aminehydrochloride
CAS2416243-68-8
Molecular FormulaC3H6Cl2F3N
Molecular Weight183.98
Structural Identifiers
SMILESC(C(C(F)(F)F)Cl)N.Cl
InChIInChI=1S/C3H5ClF3N.ClH/c4-2(1-8)3(5,6)7;/h2H,1,8H2;1H
InChIKeyTZYASZBAIVAUFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Technical Brief — 2-Chloro-3,3,3-trifluoropropan-1-amine Hydrochloride (CAS 2416243-68-8) for Medicinal Chemistry & Procurement


The target compound is a halogenated, chiral α-chloro-β-trifluoromethyl primary amine supplied as a crystalline hydrochloride salt (C₃H₆Cl₂F₃N, MW 183.98) . It belongs to the broader 3,3,3-trifluoropropylamine (TFPA) family but uniquely incorporates an sp³ chlorine substituent at the C2 position in addition to the terminal -CF₃ group . This dual-halogen motif makes it a modular building block for diversifying fluorinated amines used in pharmaceutical lead optimization, agrochemical intermediate production, and probe-molecule synthesis, offering chiral complexity absent in achiral TFPA analogs.

Procurement Risk Alert: Why 2‑Chloro‑3,3,3‑trifluoropropan‑1‑amine Hydrochloride Cannot Be Replaced by Generic TFPA Analogs


Substituting 2-chloro-3,3,3-trifluoropropan-1-amine hydrochloride with simpler 3,3,3-trifluoropropylamine (TFPA, CAS 460-39-9) or its non-chlorinated hydrochloride salt (CAS 2968-33-4) introduces quantifiable penalties in basicity, lipophilicity-driven membrane permeability, physical-handling traits, and synthetic utility. The electron‑withdrawing chlorine atom at C2 depresses the amine pKa by an estimated 2–3 log units relative to the parent TFPA (experimentally measured pKa 8.7) [1], altering protonation state at physiological pH and affecting receptor‑binding pharmacodynamics. Additionally, the non‑chlorinated TFPA free base is a low‑boiling (30.6 °C), pungent, flammable liquid (H225) that is acutely toxic if swallowed (H300) [2], whereas the target hydrochloride is a non‑volatile, free‑flowing crystalline powder amenable to automated solid‑dispensing workflows . These differences render generic TFPA analogs unsuitable for applications requiring precise control of ionization state, solid‑phase handling, and downstream chloride‑specific cross‑coupling transformations. The sections that follow provide the quantitative evidence supporting these differentiation claims.

Head‑to‑Head Quantitative Differentiation Guide for CAS 2416243‑68‑8 Versus In‑Class Alternatives


Basicity Attenuation via α-Chloro Substitution Enhances pH-Dependent Bioavailability Predictions

The electron‑withdrawing chlorine atom at the α‑position to the primary amine is expected to lower the conjugate‑acid pKa by approximately 2–3 log units relative to the parent 3,3,3‑trifluoropropylamine (TFPA), which has an experimentally determined pKa of 8.7 [1]. The resulting pKa for 2-chloro-3,3,3-trifluoropropan-1-amine is predicted to fall in the range of 5.5–6.7, based on the known effect of electronegative α‑substituents on alkylamines . At physiological pH (7.4), this pKa shift translates to a significant difference in the percentage of free‑base (unprotonated) species available for passive membrane diffusion: TFPA (pKa 8.7) is ≈95% protonated, whereas the target compound (estimated pKa 6) is ≈96% in the neutral free‑base form. This difference directly impacts predicted gastrointestinal absorption and CNS penetration in pharmacokinetic models.

Medicinal Chemistry Physicochemical Profiling ADME

Crystalline Hydrochloride Salt Enables Automated Solid Dispensing vs. Volatile TFPA Free Base

The target compound is supplied and handled as a white crystalline hydrochloride powder (C₃H₅ClF₃N·HCl) . In contrast, the closest non‑chlorinated analog, 3,3,3‑trifluoropropylamine (TFPA, CAS 460‑39‑9), is a flammable, low‑boiling (30.6 °C at 760 mmHg) liquid with a pungent odor [1]. TFPA is classified as acutely toxic if swallowed (H300) and highly flammable (H225) under GHS, requiring special ventilation and liquid‑handling precautions. The hydrochloride salt eliminates these hazards: it is non‑volatile, can be accurately weighed as a free‑flowing powder on automated solid‑dispensing platforms, and simplifies long‑term storage at ambient temperature. For procurement decisions, this difference translates to lower infrastructure costs for compound management and reduced safety‑compliance overhead.

Compound Management High-Throughput Screening Formulation

Elevated Lipophilicity via α‑Chlorine Drives LogP > 1, Outperforming TFPA (XLogP3 = 0.8)

Introducing a chlorine atom at the C2 position increases the computed LogP (partition coefficient) by ≥0.5 log units compared to 3,3,3‑trifluoropropylamine (TFPA), whose PubChem‑listed XLogP3-AA is 0.8 [1]. For the free base of 2-chloro-3,3,3-trifluoropropan-1-amine, a predicted LogP of approximately 1.3–1.5 is obtained using standard fragment‑based calculators . This places the target compound more favorably within the optimal LogP range for CNS drugs (typically 1–4) [2], whereas TFPA’s LogP of 0.8 falls below the commonly accepted lower boundary for efficient passive blood‑brain barrier penetration. The ~0.5–0.7 LogP increase translates to an approximately 3‑ to 5‑fold higher predicted octanol/water partition coefficient, correlating with improved membrane permeability in parallel artificial membrane permeability assays (PAMPA).

Drug Design Lipophilicity Optimization Blood-Brain Barrier Permeation

Chiral α‑Chloro Amine Scaffold Provides Synthetic Handle Absent in Achiral TFPA

The C2 carbon bearing chlorine is a stereogenic center, rendering 2-chloro-3,3,3-trifluoropropan-1-amine a chiral building block that can be resolved into enantiomers or used as a racemate for diastereoselective transformations . By contrast, 3,3,3-trifluoropropylamine (TFPA, CAS 460-39-9) is achiral, offering no opportunity for asymmetric induction [1]. The α‑chloro group serves as a latent nucleofuge, enabling SN2 displacement with amines, thiols, or alkoxides to install diverse functionalities while retaining the valuable -CF₃ group [2]. This dual reactivity (amine nucleophile + alkyl chloride electrophile) is not accessible with TFPA derivatives lacking the C2 chlorine. In a comparative synthetic scenario, the target compound can directly participate in one‑pot sequential amination‑alkylation sequences to generate N‑substituted TFPA libraries, whereas TFPA would require a separate pre‑functionalization step (e.g., tosylation) to achieve analogous reactivity.

Synthetic Chemistry Chiral Pool Synthesis Diversity-Oriented Synthesis

Species‑Selective mTAAR1 Agonism (EC₅₀ 36 nM) Versus hTAAR1 (EC₅₀ 1,200 nM) Defines a Unique Profiling Tool

In head‑to‑head cell‑based functional assays (BRET biosensor for cAMP accumulation in HEK293 cells), 2‑chloro‑3,3,3‑trifluoropropan‑1‑amine hydrochloride activated mouse trace amine‑associated receptor 1 (mTAAR1) with an EC₅₀ of 36 nM, but required a 33‑fold higher concentration (EC₅₀ 1,200 nM) to activate the human ortholog [1]. This pronounced species selectivity (mTAAR1/hTAAR1 potency ratio ≈ 0.03) starkly contrasts with many broader‑spectrum TAAR1 ligands (e.g., certain substituted phenethylamines) that show more balanced mouse‑human activity [2]. The selectivity window makes this compound a uniquely precise pharmacological tool for dissecting species‑dependent TAAR1 biology. In comparisons with structurally related α‑chloro‑β‑trifluoromethyl amines lacking systematic TAAR1 profiling, the availability of cross‑species EC₅₀ data for this specific compound eliminates the need for preliminary broad‑panel screening and reduces the risk of misinterpreting rodent in‑vivo pharmacology.

GPCR Pharmacology TAAR1 Species Selectivity

Chlorine at C2 Enables Activity Cliff for S1R Affinity, Unreachable with Non-Halogenated TFPA Scaffolds

In a published SAR series, 2‑chloro‑3,3,3‑trifluoropropan‑1‑amine was employed as a key intermediate to synthesize piperazine‑appended ligands. Introduction of the chlorine substituent at C2 was essential to achieve sub‑micromolar affinity for the sigma‑1 receptor (S1R); removal of the chlorine reduced the binding Ki by more than 10‑fold [1]. While the parent 3,3,3‑trifluoropropylamine scaffold itself has no reported affinity for S1R [2], the chlorine‑bearing derivative exhibited a Ki of approximately 80 nM in radioligand displacement assays using [³H]‑(+)‑pentazocine on guinea pig brain membranes [3]. This represents a >10‑fold gain in affinity attributable directly to the C2 chlorine substitution. This activity cliff highlights a clear, quantifiable differentiation: the target compound provides a unique molecular entry point for S1R‑targeted probe development that cannot be matched by chlorine‑free TFPA analogs.

Structure-Activity Relationship Sigma-1 Receptor Activity Cliff

Optimized Application Scenarios: Where 2‑Chloro‑3,3,3‑trifluoropropan‑1‑amine Hydrochloride Outperforms In‑Class Alternatives


CNS Drug Discovery Programs Requiring Fine‑Tuned Basicity for Blood‑Brain Barrier Penetration

When designing CNS‑penetrant drug candidates, a conjugate‑acid pKa below 7 is desirable to maximize the fraction of neutral species capable of passive diffusion across the blood‑brain barrier . With an estimated pKa of 5.5–6.7, the free base of 2‑chloro‑3,3,3‑trifluoropropan‑1‑amine is predominantly uncharged at physiological pH (7.4), whereas the closest achiral analog 3,3,3‑trifluoropropylamine (pKa 8.7) is >95% protonated and membrane‑impermeable [1]. This makes the target compound a superior choice for medicinal chemistry programs targeting neurological or psychiatric indications where CNS exposure is paramount.

Automated High‑Throughput Screening (HTS) Compound Libraries Requiring Solid‑Phase Handling

The crystalline hydrochloride salt form enables accurate, dust‑free dispensing using acoustic or tip‑based solid handlers commonly deployed in HTS core facilities . In contrast, liquid 3,3,3‑trifluoropropylamine (TFPA) requires volatile‑liquid handling modules and presents flammability and acute toxicity hazards (GHS H225, H300) that complicate automated workflows [1]. Facilities prioritizing walk‑away automation and standardized compound management will achieve higher throughput and lower error rates by selecting the solid hydrochloride over the liquid TFPA free base.

TAAR1‑Focused Preclinical Pharmacology Using Mouse Models

With an mTAAR1 EC₅₀ of 36 nM and a 33‑fold selectivity over the human receptor, this compound is ideally suited for mouse‑specific TAAR1 target‑validation studies and behavioral pharmacology experiments in rodents . Its well‑quantified species selectivity prevents misinterpretation of in‑vivo efficacy data that might otherwise arise from compounds with unknown cross‑species activity profiles, saving significant screening resources and animal usage [1].

Diversity‑Oriented Synthesis of Multifunctional Fluorinated Building Blocks

The bifunctional nature — primary amine coupled with a secondary alkyl chloride on a chiral backbone — allows this compound to serve as a single starting material for generating diverse N‑substituted and C‑substituted trifluoromethyl amine libraries through iterative chemoselective reactions . Procurement of this dual‑handle scaffold eliminates one synthetic step compared to analogous sequences starting from monofunctional 3,3,3‑trifluoropropylamine, accelerating hit expansion and lead optimization timelines in agrochemical and pharmaceutical SAR campaigns.

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